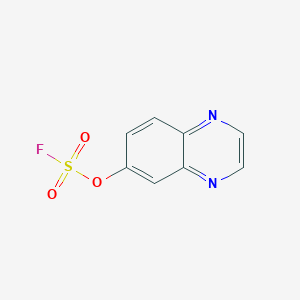

6-Fluorosulfonyloxyquinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters .Chemical Reactions Analysis

This involves the study of the reactions that the compound undergoes, including the reactants, products, conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Wissenschaftliche Forschungsanwendungen

1. Pharmacology and Veterinary Applications

The fluoroquinolones are a significant class of synthetic antimicrobial agents that include compounds with a fluorine molecule at the 6-position of the basic quinolone nucleus. Their structure-activity relationship, pharmacokinetics, and clinical uses in veterinary medicine have been extensively studied. These studies emphasize the diversity in the physicochemical properties, pharmacokinetic characteristics, and microbial activities of fluoroquinolones, despite their basic structural similarities. The research also explores the mechanisms associated with microbial resistance development and strategies for fluoroquinolone dose optimization in animals (Martinez, McDermott, & Walker, 2006).

2. Antibacterial Activity and Resistance

The emergence of resistance to fluoroquinolones, following their broad use, primarily involves chromosomal mutations in genes encoding the drugs' target enzymes and in genes affecting the expression of diffusion channels in the outer membrane and multidrug-resistance efflux systems. This research has documented resistance development in various bacterial species, highlighting the need for monitoring resistance patterns, especially with the increasing use of fluoroquinolones for treating respiratory tract infections (Hooper, 2001).

3. Environmental Impact and Degradation

The environmental impact of fluoroquinolones, their persistence, and degradation pathways in water systems have been a subject of research due to their extensive use in human and veterinary medicine. Studies on the activation processes for degrading fluoroquinolones, such as levofloxacin, using advanced oxidation processes, highlight innovative methods for mitigating environmental contamination. These processes demonstrate significant degradation and defluorination efficiencies, offering insights into potential environmental remediation strategies (Zhong et al., 2021).

4. Analytical Methods for Detection and Quantification

Developing sensitive and rapid analytical methods for detecting fluoroquinolone residues in various matrices, including aquatic environments and food products, is crucial for public health and environmental protection. Research in this area focuses on solid-phase extraction and liquid chromatography coupled with fluorescence detection or tandem mass spectrometry, aiming to achieve high recovery rates and precise quantification of fluoroquinolone concentrations in complex samples (Golet, Alder, Hartmann, Ternes, & Giger, 2001).

Wirkmechanismus

Target of action

Quinoxalines and sulfonamides have different targets. Quinoxalines, particularly fluoroquinolones, target bacterial enzymes DNA gyrase and DNA topoisomerase IV . Sulfonamides, on the other hand, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .

Mode of action

Fluoroquinolones stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands, leading to cell death . Sulfonamides act as competitive inhibitors of dihydropteroate synthase, preventing the production of dihydropteroic acid, a precursor of folic acid .

Biochemical pathways

The action of fluoroquinolones affects the DNA replication pathway in bacteria . Sulfonamides affect the folate synthesis pathway .

Pharmacokinetics

The pharmacokinetics of a compound depends on its specific chemical structure and properties. Fluoroquinolones generally have good bioavailability and are excreted mainly through the kidneys . Sulfonamides also generally have good oral bioavailability and are also primarily excreted by the kidneys .

Result of action

The result of the action of fluoroquinolones is the death of bacterial cells due to the disruption of DNA replication . Sulfonamides inhibit the growth of bacteria by preventing the synthesis of folic acid, which is necessary for the bacteria to grow and reproduce .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-fluorosulfonyloxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O3S/c9-15(12,13)14-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBRCSUAPMWVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2580832.png)

![N-1,3-benzodioxol-5-yl-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2580835.png)

![Ethyl 1-[7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate](/img/structure/B2580836.png)

![3-(2-fluorobenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2580842.png)

![2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2580844.png)

![1-[4-(6,8-Dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2580848.png)

![Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2580850.png)

![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2580853.png)

![Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate](/img/structure/B2580855.png)